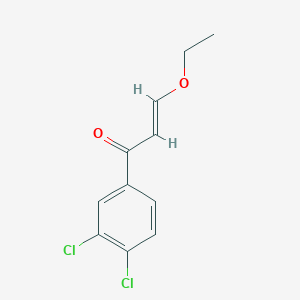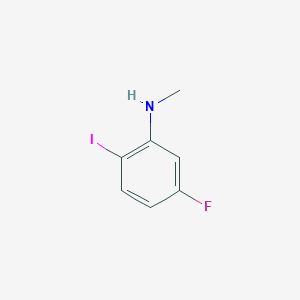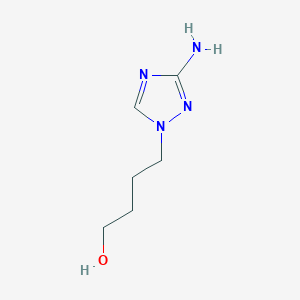
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol can be achieved through multiple pathways. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the triazole ring acting as a nucleophile and attacking the carbonyl group of butanal, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the amino group can lead to various substituted triazole derivatives.
科学的研究の応用
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. For example, the triazole ring can act as a competitive inhibitor of enzymes by binding to their active sites. This inhibition can disrupt normal enzymatic activity and lead to various biological effects.
類似化合物との比較
Similar Compounds
3-amino-1H-1,2,4-triazole: A related compound with similar structural features but lacking the butanol moiety.
4-(1H-1,2,4-triazol-1-yl)butan-1-ol: Similar to the target compound but without the amino group on the triazole ring.
Uniqueness
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol is unique due to the presence of both the amino group and the butanol moiety, which can confer distinct chemical and biological properties
特性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
4-(3-amino-1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C6H12N4O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2,(H2,7,9) |
InChIキー |
GYVBWMSWJRQYCQ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=NN1CCCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)
![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)
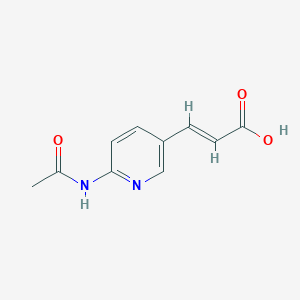
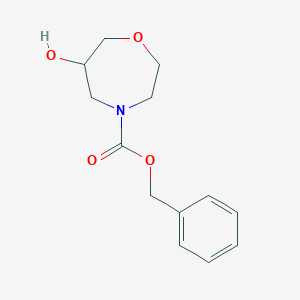
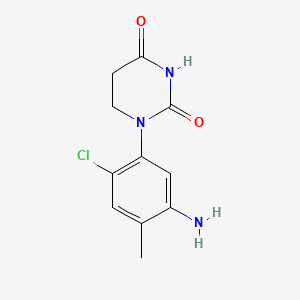
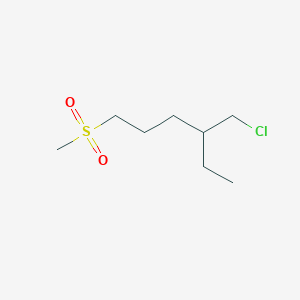
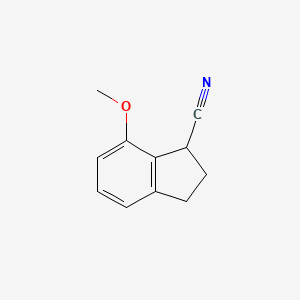
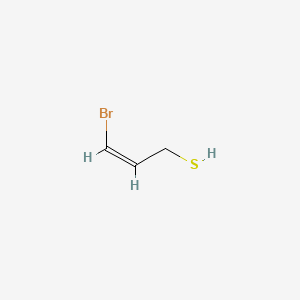
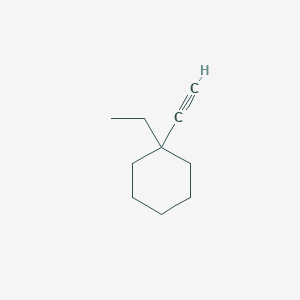
![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
